molecular formula C10H16N2O2 B3373536 2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid CAS No. 1007464-61-0

2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B3373536
CAS No.: 1007464-61-0
M. Wt: 196.25 g/mol
InChI Key: SYZXDAOTZRWAOH-UHFFFAOYSA-N
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Description

2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid is a chemical compound with the CAS Number: 1007464-61-0 . It has a molecular weight of 196.25 and its IUPAC name is 2-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoic acid . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as this compound, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A study on hydrazine-coupled pyrazoles showed that these compounds were successfully synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2O2/c1-6(10(13)14)5-9-7(2)11-12(4)8(9)3/h6H,5H2,1-4H3,(H,13,14) . This indicates that the molecule consists of 10 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical and Chemical Properties Analysis

This compound is a solid compound . It is typically stored at room temperature and is available in powder form . The compound has a molecular weight of 196.25 .

Properties

IUPAC Name

2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-6(10(13)14)5-9-7(2)11-12(4)8(9)3/h6H,5H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZXDAOTZRWAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid
Reactant of Route 2
2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid
Reactant of Route 3
2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid
Reactant of Route 4
2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid
Reactant of Route 5
2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid
Reactant of Route 6
2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid

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